

SHR5428 stability and storage conditions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SHR5428

Cat. No.: B12394268

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SHR5428 Technical Support Center

This technical support center provides essential information for researchers, scientists, and drug development professionals working with **SHR5428**, a potent and selective CDK7 inhibitor. Here you will find frequently asked questions (FAQs) and troubleshooting guides to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is **SHR5428** and what is its mechanism of action?

A1: **SHR5428** is a potent, orally active, selective, and noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a key enzyme that plays a dual role in regulating both the cell cycle and gene transcription.[2][4][5] By inhibiting CDK7, **SHR5428** can lead to cell cycle arrest and the suppression of critical oncogenes, making it a valuable tool for cancer research, particularly in areas like triple-negative breast cancer.[6]

Q2: What are the recommended storage and handling conditions for **SHR5428**?

A2: For optimal stability, **SHR5428** should be stored under the conditions specified in the Certificate of Analysis provided by the supplier.[1] As a general guideline, the compound is typically shipped at room temperature in the continental US, but storage conditions may vary for other locations.[1] It is best practice to protect the compound from light and moisture. For long-term storage, it is advisable to store it at -20°C or -80°C, especially once dissolved in a solvent.

Q3: In which solvents is **SHR5428** soluble?

A3: While specific solubility data for **SHR5428** is not readily available in public literature, similar small molecule inhibitors are often soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in a cell culture medium.

Q4: What is the selectivity profile of **SHR5428**?

A4: **SHR5428** is a highly selective inhibitor of CDK7. It has been shown to have high selectivity over other cyclin-dependent kinases, including CDK1, CDK2, CDK4, CDK6, and CDK9.[2][6] This selectivity is crucial for minimizing off-target effects and for specifically studying the biological functions of CDK7.

Stability and Storage Conditions

While detailed quantitative stability data is often proprietary, the following table summarizes the general best practices for storing and handling **SHR5428** to ensure its stability and performance in experiments.

Condition	Recommendation	Rationale
Solid Form (Lyophilized Powder)	Store at -20°C or -80°C for long-term storage. For short-term storage, it can be kept at room temperature.	Minimizes degradation over extended periods.
In Solution (e.g., in DMSO)	Prepare fresh solutions for each experiment. If storage is necessary, aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.	Solvated compounds may be less stable than in their solid form. Aliquoting prevents contamination and degradation from multiple freeze-thaw cycles.
Light Exposure	Store in a light-protected vial or container.	As with many complex organic molecules, exposure to UV light can lead to photodegradation.
Handling	Use appropriate personal protective equipment (PPE), including gloves and a lab coat. Handle in a well-ventilated area.	Standard laboratory safety practice for handling chemical compounds.

Troubleshooting Guide

Problem 1: Inconsistent IC50 values in cell viability assays.

- Possible Cause:
 - Compound Instability: The **SHR5428** stock solution may have degraded.
 - Inconsistent Cell Seeding: Variations in the initial number of cells can lead to variability in results.
 - Assay Duration: The incubation time may not be optimal for observing the effects of **SHR5428** on the specific cell line being used.

- Solution:
 - Always prepare fresh dilutions of **SHR5428** from a properly stored stock solution for each experiment.
 - Standardize your cell seeding protocol to ensure a consistent number of cells in each well.
 - Optimize the assay duration. A 72-hour incubation is a common starting point, but this may need to be adjusted based on the doubling time of your cell line.

Problem 2: No significant decrease in the phosphorylation of RNA Polymerase II (Pol II) after treatment with **SHR5428**.

- Possible Cause:
 - Insufficient Drug Concentration or Incubation Time: The concentration of **SHR5428** or the duration of the treatment may be too low to elicit a detectable response.
 - Cellular Resistance: The cells may have intrinsic or acquired resistance mechanisms that prevent the inhibitor from reaching its target.
- Solution:
 - Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line.
 - If resistance is suspected, consider using cell lines known to be sensitive to CDK7 inhibitors as a positive control.

Experimental Protocols

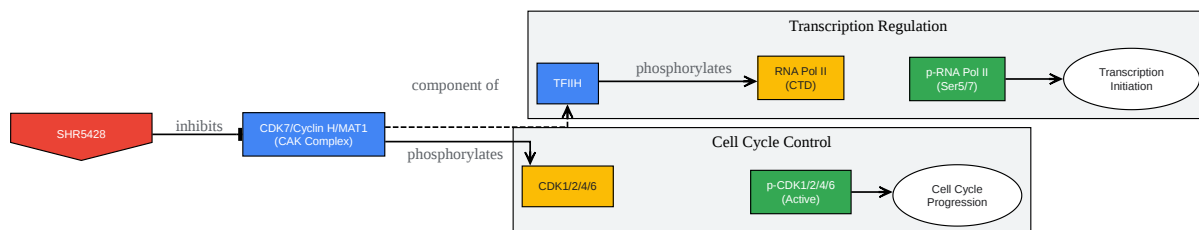
Protocol: Western Blot Analysis of RNA Polymerase II CTD Phosphorylation

This protocol describes how to assess the inhibitory activity of **SHR5428** by measuring the phosphorylation status of the C-terminal domain (CTD) of RNA Polymerase II, a direct substrate of CDK7.

- Cell Culture and Treatment:

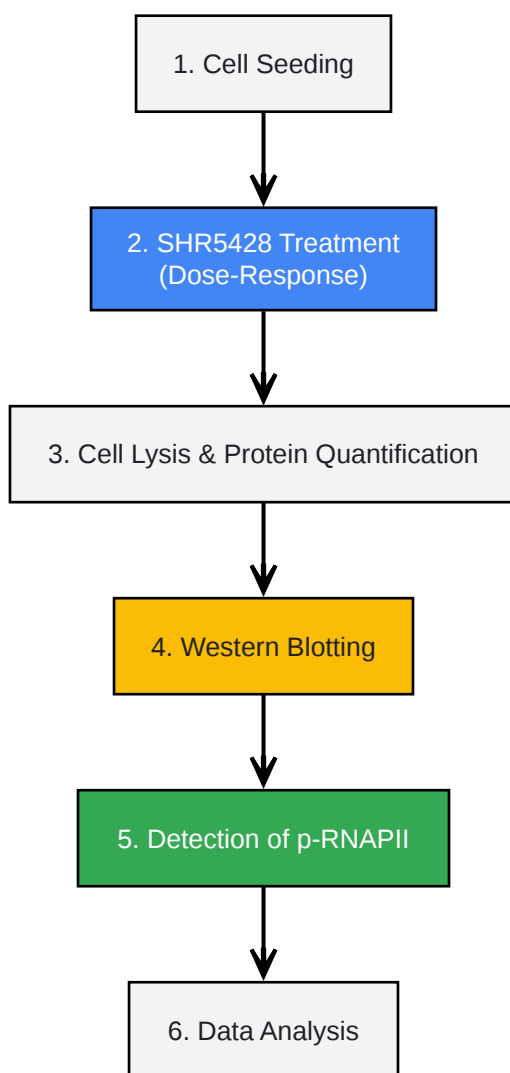
- Plate your cells of interest and allow them to adhere overnight.
- Treat the cells with various concentrations of **SHR5428** (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 6 hours).
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay or a similar method.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein from each sample on an SDS-PAGE gel.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against total RNAPII and phosphorylated RNAPII (e.g., Ser5-P) overnight at 4°C.
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations



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Caption: The dual role of CDK7 in transcription and cell cycle regulation.



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Caption: Workflow for assessing **SHR5428** activity via Western Blot.

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- To cite this document: BenchChem. [SHR5428 stability and storage conditions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394268#shr5428-stability-and-storage-conditions]

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